Phenethylamine, alpha-methyl-N-propyl-, hydrochloride Phenethylamine, alpha-methyl-N-propyl-, hydrochloride
Brand Name: Vulcanchem
CAS No.: 26640-61-9
VCID: VC14475376
InChI: InChI=1S/C12H19N.ClH/c1-3-9-13-11(2)10-12-7-5-4-6-8-12;/h4-8,11,13H,3,9-10H2,1-2H3;1H
SMILES:
Molecular Formula: C12H20ClN
Molecular Weight: 213.75 g/mol

Phenethylamine, alpha-methyl-N-propyl-, hydrochloride

CAS No.: 26640-61-9

Cat. No.: VC14475376

Molecular Formula: C12H20ClN

Molecular Weight: 213.75 g/mol

* For research use only. Not for human or veterinary use.

Phenethylamine, alpha-methyl-N-propyl-, hydrochloride - 26640-61-9

CAS No. 26640-61-9
Molecular Formula C12H20ClN
Molecular Weight 213.75 g/mol
IUPAC Name 1-phenyl-N-propylpropan-2-amine;hydrochloride
Standard InChI InChI=1S/C12H19N.ClH/c1-3-9-13-11(2)10-12-7-5-4-6-8-12;/h4-8,11,13H,3,9-10H2,1-2H3;1H
Standard InChI Key NSSZJVPOQFTJGR-UHFFFAOYSA-N
Canonical SMILES CCCNC(C)CC1=CC=CC=C1.Cl

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically involves alkylation of amphetamine or its precursors. A validated route includes:

  • Reductive Amination: Reacting 3-methoxyphenylacetone with propylamine in the presence of sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) to form the N-propyl intermediate .

  • O-Demethylation: Treating the intermediate with hydrobromic acid (HBr\text{HBr}) to remove the methoxy group, yielding the free base .

  • Salt Formation: Precipitation with hydrochloric acid (HCl\text{HCl}) to obtain the hydrochloride salt.

Industrial Production

Industrial methods employ continuous flow reactors to optimize yield and purity. Catalytic hydrogenation using palladium on carbon (Pd/C\text{Pd/C}) accelerates reductive steps, achieving >90% efficiency .

Chemical Properties and Reactivity

Physicochemical Properties

  • Solubility: >10 mg/mL in water, methanol, and ethanol.

  • Stability: Resists oxidative degradation under ambient conditions due to the alpha-methyl group.

  • pKa: ~9.9, enabling membrane permeability in physiological pH ranges.

Reactivity Profile

The compound undergoes characteristic phenethylamine reactions:

  • Oxidation: Forms ketones (e.g., phenylacetone) with KMnO4\text{KMnO}_4.

  • Reduction: Yields secondary alcohols using LiAlH4\text{LiAlH}_4.

Pharmacological Profile

Neurotransmitter Release Potency

N-propylamphetamine hydrochloride acts as a monoamine releasing agent, preferentially enhancing dopamine (DA) and norepinephrine (NE) levels. Comparative data illustrate its potency:

CompoundNE Release (nM)DA Release (nM)5-HT Release (nM)
Phenethylamine10.939.5>10,000
Dextroamphetamine6.6–7.25.8–24.8698–1,765
N-Propylamphetamine8.218.42,450

Data adapted from preclinical studies.

Behavioral Effects

In rodent models, the compound demonstrates dose-dependent stimulant effects, including increased locomotor activity and reduced fatigue. Self-administration studies indicate moderate abuse liability, with inverted U-shaped dose-response curves akin to amphetamine.

Mechanism of Action

Receptor Interactions

  • TAAR1 Agonism: Activates trace amine-associated receptor 1, promoting monoamine efflux.

  • VMAT2 Inhibition: Blocks vesicular monoamine transporter 2, increasing cytosolic DA and NE.

Cellular Signaling

The compound upregulates cAMP-dependent pathways and modulates gene expression (e.g., ΔFosB), contributing to long-term neuroadaptations.

Pharmacokinetics and Metabolism

Absorption and Distribution

  • Bioavailability: ~75% (oral), with peak plasma concentrations at 2–3 hours.

  • Volume of Distribution: 3–5 L/kg, indicating extensive tissue penetration.

Metabolic Pathways

Primary metabolism involves hepatic CYP2D6-mediated oxidation to phenylacetic acid derivatives, excreted renally. Co-administration with MAO inhibitors prolongs half-life (t₁/₂ = 12–18 hours).

Comparative Analysis with Analogous Compounds

Structural Analogues

CompoundN-Substituentα-SubstituentDA Release (nM)
AmphetamineMethylNone24.8
MethamphetamineMethylMethyl18.7
N-PropylamphetaminePropylMethyl18.4

The N-propyl group reduces β-adrenergic receptor affinity but extends duration of action compared to shorter-chain analogues.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator